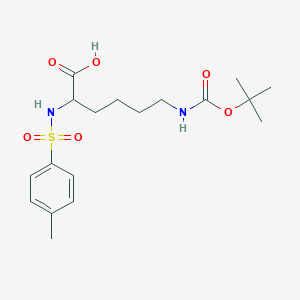
Ir(mphq)2(acac)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ir(mphq)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-(3,5-dimethylphenyl)-4-methylquinoline and acetylacetone. The reaction is carried out in the presence of a base, such as sodium carbonate, under reflux conditions. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of Ir(mphq)2(acac) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ir(mphq)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert Ir(mphq)2(acac) back to its iridium(II) state.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines or other coordinating ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Applications De Recherche Scientifique
Ir(mphq)2(acac) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ir(mphq)2(acac) involves its ability to emit light through phosphorescence. When excited by an external energy source, the compound undergoes intersystem crossing from the singlet excited state to the triplet excited state. The radiative decay from the triplet state to the ground state results in the emission of light. This process is facilitated by the heavy atom effect of iridium, which enhances spin-orbit coupling and promotes efficient intersystem crossing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium(III) bis(2-(3,5-dimethylphenyl)quinoline)(acetylacetonate) (Ir(dmpq)2(acac)): Known for its high quantum efficiency and used as a red phosphorescent emitter in OLEDs.
Iridium(III) bis(1-phenylisoquinoline)(acetylacetonate) (Ir(piq)2(acac)): Widely used as an efficient phosphorescent red emitter dopant material in PhOLED devices.
Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) (Ir(MDQ)2(acac)): Another effective phosphorescent emitter employed in OLEDs.
Uniqueness
Ir(mphq)2(acac) stands out due to its specific ligand structure, which provides unique optical and electronic properties. Its high stability and efficiency make it a preferred choice for applications in OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
1056874-46-4 |
|---|---|
Formule moléculaire |
C39H37IrN2O2- |
Poids moléculaire |
757.9 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)quinoline;iridium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C17H15N.C5H8O2.Ir/c2*1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17;1-4(6)3-5(2)7;/h2*3-11H,1-2H3;3,6H,1-2H3;/p-1 |
Clé InChI |
LSFVPDRBUKBHEX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC(=CC(=O)C)[O-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)


![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B13384557.png)
![tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13384564.png)



![[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13384587.png)

![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)


